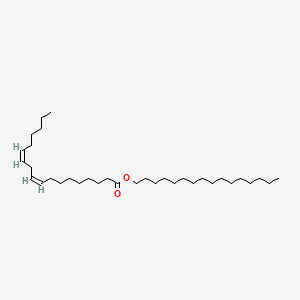

Palmityl linoleate

Descripción

Propiedades

IUPAC Name |

hexadecyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19H,3-10,12,14-16,18,20-33H2,1-2H3/b13-11-,19-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCPRFASSBVGQD-OHNCOSGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H64O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276562 | |

| Record name | Hexadecyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20424-31-1 | |

| Record name | Hexadecyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20424-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020424311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6O07AWB0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enzymatic Synthesis of Palmityl Linoleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of wax esters, such as palmityl linoleate, offers a green and highly specific alternative to traditional chemical methods. This technical guide provides a comprehensive overview of the core methodologies for the lipase-catalyzed synthesis of this compound, focusing on experimental protocols, data-driven optimization, and reaction mechanisms.

Introduction

This compound, a wax ester composed of palmitoyl alcohol and linoleic acid, holds significant potential in the pharmaceutical, cosmetic, and food industries due to its unique physicochemical properties. Enzymatic synthesis, primarily utilizing lipases, has emerged as a favorable production method. This approach offers several advantages over chemical synthesis, including milder reaction conditions, higher specificity, reduced byproduct formation, and a more environmentally friendly process. This guide will delve into the practical aspects of synthesizing this compound using enzymatic catalysis.

Core Principles of Enzymatic Esterification

The synthesis of this compound is achieved through the esterification of linoleic acid with palmitoyl alcohol, catalyzed by a lipase. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that, under low water conditions, can catalyze the formation of ester bonds. The reaction is reversible, and the removal of water, a byproduct, is crucial for driving the equilibrium towards ester synthesis and achieving high conversion yields.

Immobilized lipases are widely preferred in industrial applications as they can be easily separated from the reaction mixture and reused, which significantly reduces the overall process cost. Among the commercially available immobilized lipases, Novozym® 435, a lipase B from Candida antarctica immobilized on a macroporous acrylic resin, is one of the most extensively used and effective biocatalysts for wax ester synthesis.

Experimental Protocols

This section outlines a detailed experimental protocol for the enzymatic synthesis of this compound, based on established methodologies for similar wax esters.

Materials and Equipment

-

Substrates:

-

Linoleic acid (≥98% purity)

-

Palmitoyl alcohol (≥98% purity)

-

-

Enzyme:

-

Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)

-

-

Solvent (optional):

-

n-hexane (analytical grade) for solvent-based synthesis

-

-

Equipment:

-

Jacketed glass reactor with magnetic or overhead stirrer

-

Temperature-controlled water bath or circulator

-

Vacuum pump and vacuum trap (for solvent-free synthesis)

-

Rotary evaporator (for solvent removal)

-

Analytical equipment: Gas chromatograph with a flame ionization detector (GC-FID), Thin Layer Chromatography (TLC) plates.

-

Synthesis Procedure (Solvent-Free System)

A solvent-free system is often preferred as it is more environmentally friendly and results in a higher concentration of the product, simplifying downstream processing.

-

Substrate Preparation: Accurately weigh linoleic acid and palmitoyl alcohol in a desired molar ratio (e.g., 1:1 to 1:3 acid to alcohol) and add them to the glass reactor.

-

Reaction Setup: Heat the reactor to the desired temperature (e.g., 60-80°C) using the circulating water bath to melt the substrates and reduce viscosity.

-

Enzyme Addition: Once the reaction mixture reaches the set temperature, add the immobilized lipase (e.g., 5-10% by weight of the total substrates).

-

Initiation of Reaction: Start the agitation (e.g., 200-400 rpm) to ensure proper mixing. If a vacuum is used to remove water, connect the reactor to a vacuum pump.

-

Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the progress of the reaction by measuring the decrease in free fatty acid content via titration or by analyzing the formation of the wax ester using GC-FID.

-

Reaction Termination: Once the desired conversion is achieved (typically after several hours), stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with a solvent like hexane, dried, and stored for reuse.

-

Product Purification: The crude product can be purified to remove any unreacted substrates. This can be achieved by techniques such as molecular distillation or column chromatography.

Analysis of this compound

The conversion of linoleic acid and the yield of this compound can be determined using Gas Chromatography (GC). A small aliquot of the reaction mixture is derivatized (e.g., silylated) and injected into the GC. The percentage conversion is calculated based on the peak area of the remaining linoleic acid relative to its initial amount. The product identity can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS), which provides information on the molecular weight and fragmentation pattern of the synthesized ester.[1]

Data Presentation: Optimization of Reaction Parameters

The efficiency of the enzymatic synthesis of this compound is influenced by several parameters. The following tables summarize typical ranges and optimal conditions reported for the synthesis of similar wax esters, which can be used as a starting point for the optimization of this compound production.

Table 1: Key Parameters for Enzymatic Wax Ester Synthesis

| Parameter | Typical Range | Optimal Range (General) | Reference |

| Temperature (°C) | 40 - 80 | 50 - 70 | [2][3] |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 - 5:1 | 1:1 - 3:1 | [4][5] |

| Enzyme Loading (% w/w of substrates) | 1 - 20 | 5 - 15 | [4][6] |

| Reaction Time (hours) | 1 - 48 | 4 - 24 | [3][4] |

| Agitation Speed (rpm) | 100 - 500 | 200 - 400 | [2] |

Table 2: Example of Response Surface Methodology (RSM) for Optimization of Palm-Based Wax Ester Synthesis [2]

| Run | Temperature (°C) | Enzyme Amount (%) | Palm Oil (mmol) | Oleyl Alcohol (mmol) | Impeller Speed (rpm) | Yield (%) |

| 1 | 40 | 14 | 80 | 240 | 100 | 65.2 |

| 2 | 60 | 14 | 80 | 240 | 400 | 75.8 |

| 3 | 50 | 18 | 160 | 480 | 250 | 90.1 |

| ... | ... | ... | ... | ... | ... | ... |

| Optimal | 50.4 | 16.0 | 200 | 600 | 242.1 | 92.3 (Actual) |

Note: This table is an illustrative example based on the optimization of palm oil and oleyl alcohol alcoholysis. The specific values would need to be determined experimentally for this compound synthesis.

Reaction Mechanism and Experimental Workflow

The enzymatic synthesis of esters by lipases often follows a Ping-Pong Bi-Bi mechanism. The following diagrams illustrate this mechanism and a typical experimental workflow.

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Caption: General experimental workflow for enzymatic synthesis.

Conclusion

The enzymatic synthesis of this compound presents a robust and sustainable method for producing high-purity wax esters. By carefully selecting the lipase and optimizing key reaction parameters such as temperature, substrate molar ratio, and enzyme loading, high conversion rates can be achieved. The use of solvent-free systems further enhances the green credentials of this process. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to develop and scale up the enzymatic production of this compound for various applications. Further research can focus on the development of novel immobilized lipases with enhanced stability and activity, as well as the exploration of continuous reactor systems for large-scale production.

References

- 1. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psasir.upm.edu.my [psasir.upm.edu.my]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Intensified synthesis of palm olein designer lipids using sonication - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Properties and Structure Elucidation of Palmityl Linoleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of palmityl linoleate, a wax ester of significant interest in various scientific fields. The document details the methodologies for its structure elucidation, including spectroscopic and spectrometric techniques.

Chemical Properties of this compound

This compound is an ester formed from the condensation of palmitic acid, a saturated C16 fatty acid, and linoleyl alcohol, an unsaturated C18 fatty alcohol with two double bonds. Its chemical structure confers properties that are of interest in fields such as drug delivery and formulation science.

A summary of its key chemical properties is presented in Table 1. It is important to note that while some data are directly available for this compound or its isomers, other values are estimated based on structurally similar wax esters.

| Property | Value | Source/Basis |

| IUPAC Name | Hexadecyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Molecular Formula | C₃₄H₆₄O₂ | Calculated |

| Molecular Weight | 504.87 g/mol | Calculated[1] |

| CAS Number | 914926-22-0 (for Linoleyl Palmitate) | [1] |

| Melting Point | Estimated to be in the range of 20-30 °C | Based on related wax esters such as palmityl oleate (25.5 °C) |

| Boiling Point | > 350 °C at 760 mmHg (decomposes) | Estimated based on high molecular weight wax esters |

| Density | ~0.86 g/cm³ at 25 °C | Estimated based on similar long-chain esters |

| Refractive Index | ~1.46 at 20 °C | Estimated based on similar long-chain esters |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, chloroform, diethyl ether). Sparingly soluble in polar solvents (e.g., ethanol). Insoluble in water. | General solubility of wax esters |

| Stability | Susceptible to oxidation at the double bonds of the linoleyl group, leading to rancidity. Stable to hydrolysis under neutral conditions but will hydrolyze under acidic or basic conditions. | General stability of unsaturated esters |

Structure Elucidation

The structural confirmation of this compound relies on a combination of modern spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's functional groups, connectivity, and overall structure.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the different types of protons in the molecule. The approximate chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are predicted as follows:

-

δ 5.3-5.4 ppm (m): Olefinic protons (-CH=CH-) of the linoleyl chain. The multiplicity will be complex due to coupling with each other and adjacent methylene protons.

-

δ 4.05 ppm (t): Methylene protons adjacent to the ester oxygen (-O-CH₂-).

-

δ 2.77 ppm (t): Bis-allylic protons (=CH-CH₂-CH=) of the linoleyl chain.

-

δ 2.2-2.3 ppm (t): Methylene protons alpha to the carbonyl group (-CH₂-C=O).

-

δ 2.0-2.1 ppm (m): Allylic protons (-CH₂-CH=).

-

δ 1.6 ppm (m): Methylene protons beta to the carbonyl group and beta to the ester oxygen.

-

δ 1.2-1.4 ppm (m): Bulk methylene protons of the fatty acid and fatty alcohol chains.

-

δ 0.8-0.9 ppm (t): Terminal methyl protons (-CH₃) of both chains.

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Predicted chemical shifts are as follows:

-

δ 173-174 ppm: Carbonyl carbon of the ester group (-C=O).

-

δ 127-131 ppm: Olefinic carbons (-CH=CH-) of the linoleyl chain.

-

δ 64-65 ppm: Methylene carbon attached to the ester oxygen (-O-CH₂-).

-

δ 34-35 ppm: Methylene carbon alpha to the carbonyl group (-CH₂-C=O).

-

δ 22-32 ppm: Methylene carbons of the aliphatic chains.

-

δ 14 ppm: Terminal methyl carbons (-CH₃).

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

EI-MS: In EI-MS, the molecular ion peak [M]⁺ at m/z 504.87 would be expected, although it may be weak. Characteristic fragmentation patterns for wax esters include[2][3]:

-

Cleavage at the ester bond, leading to acylium ions [RCO]⁺ and fragments corresponding to the alcohol moiety. For this compound, this would result in a fragment for the linoleoyl group.

-

McLafferty rearrangement if sterically feasible.

-

Loss of small neutral molecules.

-

-

ESI-MS: ESI is a softer ionization technique and would likely show a prominent protonated molecule [M+H]⁺ at m/z 505.88 or a sodium adduct [M+Na]⁺ at m/z 527.86. Tandem MS (MS/MS) of these precursor ions would provide further structural information through controlled fragmentation[4].

Infrared spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands:

-

~3010 cm⁻¹: C-H stretching of the vinylic groups (=C-H).

-

2925 and 2855 cm⁻¹: Strong C-H stretching vibrations of the methylene and methyl groups.

-

~1740 cm⁻¹: Strong C=O stretching vibration of the ester functional group.

-

~1650 cm⁻¹: C=C stretching of the double bonds in the linoleyl chain (can be weak).

-

~1170 cm⁻¹: C-O stretching of the ester group.

-

~720 cm⁻¹: Rocking vibration of long methylene chains (- (CH₂)n - where n > 4).

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

3.1.1. Lipase-Catalyzed Esterification

This method offers a green and mild approach to ester synthesis.

-

Materials:

-

Linoleic acid (≥99%)

-

Palmityl alcohol (1-hexadecanol, ≥99%)

-

Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)

-

Anhydrous hexane (or other suitable organic solvent)

-

Molecular sieves (3Å or 4Å, activated)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of linoleic acid and palmityl alcohol in anhydrous hexane (e.g., 10 ml per gram of reactants).

-

Add immobilized lipase (typically 5-10% by weight of the total substrates) and activated molecular sieves (to remove water produced during the reaction).

-

Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C) for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, filter off the lipase and molecular sieves.

-

Wash the organic phase with 5% sodium bicarbonate solution to remove unreacted linoleic acid, followed by washing with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel using a hexane:ethyl acetate gradient if necessary.

-

3.1.2. Fischer Esterification

This is a classic acid-catalyzed esterification method.

-

Materials:

-

Linoleic acid (≥99%)

-

Palmityl alcohol (1-hexadecanol, ≥99%)

-

Concentrated sulfuric acid (or other strong acid catalyst like p-toluenesulfonic acid)

-

Toluene

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Combine linoleic acid, a slight excess of palmityl alcohol (e.g., 1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add toluene as the solvent to facilitate azeotropic removal of water.

-

Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

-

Wash the organic phase with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography as described above.

-

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

-

¹H NMR Analysis: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with appropriate phasing and baseline correction. Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Analysis: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary. Use a proton-decoupled pulse sequence.

3.2.2. GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate[5].

-

GC Conditions: Use a high-temperature capillary column suitable for lipid analysis (e.g., a DB-5ht or similar). A typical temperature program would start at a lower temperature (e.g., 150 °C), ramp to a high final temperature (e.g., 350 °C) to ensure elution of the high molecular weight wax ester, and then hold for a period. Use helium as the carrier gas[2][6].

-

MS Conditions: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 50 to 600 or higher to detect the molecular ion and fragment ions[6].

3.2.3. FTIR Analysis

-

Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly on the ATR crystal[7][8]. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk[9].

-

Analysis: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹). Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

Visualizations

Caption: Workflow for the synthesis, purification, and structure elucidation of this compound.

Caption: Simplified reaction pathway for the Fischer esterification of this compound.

References

- 1. 13C and 1H NMR ester region resonance assignments and the composition of human infant and child meibum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cerritos.edu [cerritos.edu]

- 4. eng.uc.edu [eng.uc.edu]

- 5. benchchem.com [benchchem.com]

- 6. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide on the Function of Palmityl Linoleate in the Skin Barrier

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The skin's stratum corneum (SC) is the primary barrier against environmental insults and water loss. Its integrity is critically dependent on a complex lipid matrix, primarily composed of ceramides, cholesterol, and free fatty acids. Among the diverse lipid species, wax esters, though less abundant than the principal lipid classes, play a significant role in maintaining skin hydration and barrier function. This technical guide provides a comprehensive overview of the function of a specific wax ester, palmityl linoleate, in the context of the skin's protective barrier. While direct research on this compound is limited, this document extrapolates from the broader knowledge of wax esters and their constituent fatty acids—palmitic acid and linoleic acid—to elucidate its putative role. This guide details the biosynthetic pathways, potential regulatory mechanisms, and methodologies for analysis and functional assessment, aiming to equip researchers and drug development professionals with a foundational understanding for future investigations.

Introduction: The Stratum Corneum Lipid Matrix

The barrier function of the epidermis is primarily attributed to the stratum corneum, which is often described by the "brick and mortar" model. In this analogy, the corneocytes ("bricks") are embedded in a continuous intercellular lipid matrix ("mortar"). This lipid matrix is meticulously organized into lamellar structures and is crucial for preventing transepidermal water loss (TEWL) and the penetration of external substances. The major lipid components of the stratum corneum are ceramides, cholesterol, and free fatty acids. However, other lipid classes, including wax esters, are also present and contribute to the overall barrier properties.

This compound: A Wax Ester with Potential Significance

This compound is a wax ester formed from the esterification of palmitic acid (a C16:0 saturated fatty acid) and linoleyl alcohol (derived from the C18:2 polyunsaturated fatty acid, linoleic acid). While not as extensively studied as ceramides, the individual components of this compound are well-known for their critical roles in skin biology.

-

Palmitic Acid: A ubiquitous saturated fatty acid in the epidermis, palmitic acid is a key precursor for the de novo synthesis of ceramides and other complex lipids. It is also essential for proper epidermal morphogenesis and differentiation.

-

Linoleic Acid: An essential fatty acid that cannot be synthesized by the body and must be obtained from external sources. Linoleic acid is a crucial component of acylceramides, which are vital for the formation of the corneocyte lipid envelope and the structural integrity of the lipid lamellae.

The combination of these two moieties in the form of this compound suggests a molecule with both structural and signaling potential within the stratum corneum.

Quantitative Data on Related Lipids and Skin Barrier Function

| Lipid Supplement | Dosage | Duration | Key Findings | Reference |

| Palmitoleic Acid | 500 mg/day | 12 weeks | - Skin Hydration: Significantly increased compared to the control group. - TEWL: Significantly improved (decreased) in the intervention group. | [1][2][3][4] |

| Linoleic Acid (as triglycerides) | Topical Application | 5 days | - TEWL: Reduced in essential fatty acid-deficient rats. | [5] |

TEWL: Transepidermal Water Loss

These studies suggest that both saturated and unsaturated fatty acids, the building blocks of this compound, contribute positively to skin barrier function by enhancing hydration and reducing water loss.

Experimental Protocols

Extraction and Quantification of Wax Esters from Stratum Corneum

Objective: To extract and quantify this compound and other wax esters from the stratum corneum.

Methodology:

-

Sample Collection: Stratum corneum samples are collected from human subjects using the tape stripping method. An adhesive tape (e.g., Leukoplex) is applied to the skin surface and then removed, taking with it the outermost layers of the stratum corneum.

-

Lipid Extraction: The lipids are extracted from the tape strips using an organic solvent mixture. A common protocol is a modification of the Bligh and Dyer method:

-

The tape strips are immersed in a mixture of chloroform and methanol (e.g., 2:1 v/v).

-

The mixture is agitated to ensure complete extraction of the lipids.

-

The solvent is then evaporated under a stream of nitrogen.

-

-

Lipid Separation and Quantification (GC-MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of intact wax esters.

-

Sample Preparation: The dried lipid extract is dissolved in a suitable solvent like hexane or toluene to a concentration of 0.1–1.0 mg/mL.[6]

-

Instrumentation: An Agilent 8890 GC coupled with a 7010B Triple Quadrupole GC/MS or an equivalent system can be used.[6]

-

GC Column: A high-temperature resistant column such as a DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) is recommended.[6]

-

Temperature Program:

-

MS Parameters:

-

Calibration: A calibration curve is generated using a series of known concentrations of a this compound standard.

-

In Vitro Skin Barrier Function Assessment

Objective: To assess the effect of topically applied this compound on the barrier function of a reconstructed human epidermis (RHE) model.

Methodology:

-

Cell Culture: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™ RHE) are cultured according to the manufacturer's instructions.

-

Topical Application: A solution of this compound in a suitable vehicle (e.g., a simple oil-in-water emulsion) is applied topically to the surface of the RHE. A vehicle-only control is also applied to a separate set of tissues.

-

Transepidermal Water Loss (TEWL) Measurement:

-

TEWL is measured using a Tewameter® or a similar device with a closed-chamber probe.

-

The probe is placed on the surface of the RHE, and the rate of water evaporation is recorded.

-

Measurements are taken at baseline and at various time points after the application of the test substance.

-

-

Permeability Assay (Lucifer Yellow):

-

This assay measures the paracellular permeability of the epidermal barrier.

-

The culture media is aspirated from the apical and basolateral compartments of the culture inserts.[7]

-

The tissues are washed with a balanced salt solution (e.g., HBSS).[7]

-

A solution of Lucifer Yellow dye (e.g., 100 µg/mL in HBSS) is added to the apical side of the RHE.[7]

-

Fresh HBSS is added to the basolateral side.[7]

-

A sample is taken from the basolateral compartment, and the fluorescence is measured using a spectrophotometer (excitation ~485 nm, emission ~530 nm).[8]

-

The amount of dye that has passed through the barrier is quantified by comparison to a standard curve.[7]

-

Signaling Pathways and Biosynthesis

Biosynthesis of this compound

The synthesis of wax esters like this compound is a two-step enzymatic process that primarily occurs in the endoplasmic reticulum of keratinocytes and sebocytes.

This pathway illustrates the conversion of linoleyl-CoA to linoleyl alcohol by fatty acyl-CoA reductase (FAR). Subsequently, acyl-CoA:wax alcohol acyltransferase (AWAT) catalyzes the esterification of linoleyl alcohol with palmitoyl-CoA to form this compound. Mammals have two main wax synthases, AWAT1 and AWAT2, which exhibit different substrate specificities for both the fatty acyl-CoA and the fatty alcohol.[9]

Regulation of Epidermal Lipid Synthesis by PPARs

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a crucial role in regulating epidermal differentiation and lipid metabolism. Fatty acids and their derivatives can act as ligands for PPARs.

This signaling pathway depicts how fatty acids can activate PPARs (specifically PPARα and PPARβ/δ in keratinocytes).[10][11][12][13] Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in lipid synthesis (such as those encoding for AWAT and FAR enzymes) and keratinocyte differentiation, ultimately contributing to an improved skin barrier function.

Conclusion

This compound, as a wax ester, is a constituent of the skin's lipid barrier with a presumptive role in maintaining hydration and structural integrity. While direct evidence for its specific functions is still emerging, the well-established importance of its precursors, palmitic acid and linoleic acid, strongly suggests its contribution to a healthy skin barrier. The experimental protocols and signaling pathways outlined in this guide provide a framework for future research aimed at elucidating the precise role of this compound and other wax esters in skin health and disease. Further investigation into the quantitative effects and regulatory mechanisms of this compound will be invaluable for the development of novel dermatological and cosmetic formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and safety of oral palmitoleic acid supplementation for skin barrier improvement: A 12-week, randomized, double-blinded, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and safety of oral palmitoleic acid supplementation for skin barrier improvement: A 12-week, randomized, double-blinded, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Changes in transepidermal water loss and the composition of epidermal lecithin after applications of pure fatty acid triglycerides to skin of essential fatty acid-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. genecards.org [genecards.org]

- 10. researchgate.net [researchgate.net]

- 11. Keratinocyte differentiation and upregulation of ceramide synthesis induced by an oat lipid extract via the activation of PPAR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peroxisome proliferator-activated receptor (PPAR)-beta/delta stimulates differentiation and lipid accumulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peroxisome-proliferator-activated receptor (PPAR)-gamma activation stimulates keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Mechanisms Associated with Palmityl Linoleate and its Constituent Fatty Acids

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the specific anti-inflammatory mechanisms of palmityl linoleate, a wax ester comprised of palmityl alcohol and linoleic acid, is limited in publicly available scientific literature. This guide will, therefore, focus on the well-documented interplay between its constituent molecules' precursors: palmitic acid (a pro-inflammatory saturated fatty acid) and linoleic acid (a modulatory omega-6 polyunsaturated fatty acid). The balance and interaction between these fatty acids are critical in modulating inflammatory pathways. We will also briefly touch upon the emerging research on related wax esters and fatty acid esters.

Introduction: The Dual Nature of Fatty Acids in Inflammation

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases. Fatty acids are pivotal modulators of this process. Saturated fatty acids, such as palmitic acid (PA), are generally considered pro-inflammatory, whereas polyunsaturated fatty acids (PUFAs), including linoleic acid (LA), can exert complex, often anti-inflammatory, effects.

This compound is a wax ester. While research on this specific molecule is sparse, related compounds like cetylated fatty acids (a mix of fatty acids esterified with cetyl alcohol) are suggested to have anti-inflammatory properties by lubricating joints and potentially inhibiting the immune system[1]. Some fatty acid esters of hydroxy fatty acids (FAHFAs), specifically the linoleic acid ester of 13-hydroxy linoleic acid (13-LAHLA), have been identified as potent anti-inflammatory lipids[2]. These esters suppress the secretion of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS)[2]. This suggests that esterification of fatty acids can create novel bioactive molecules.

This guide will primarily dissect the opposing roles of PA and LA on key inflammatory signaling pathways, providing a mechanistic framework for understanding their net effect on inflammatory responses.

Core Signaling Pathways in Fatty Acid-Mediated Inflammation

The inflammatory response to fatty acids is governed by a complex network of signaling pathways. Palmitic acid typically activates these pathways, while linoleic acid can often antagonize this activation.

The TLR4/NF-κB Pro-Inflammatory Axis

The Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation, initiates a signaling cascade culminating in the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

-

Palmitic Acid (Pro-Inflammatory): PA is a known activator of the TLR4 signaling pathway[3]. This activation leads to the recruitment of adaptor proteins like MyD88, triggering a cascade that results in the phosphorylation and degradation of the inhibitor of NF-κB (IκBα). This frees NF-κB to translocate to the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including those for cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α)[3][4].

-

Linoleic Acid (Anti-Inflammatory): Co-treatment with linoleic acid has been shown to significantly suppress palmitate-induced inflammation. LA can inhibit the reduction of IκBα caused by PA treatment, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression[4].

The JNK Stress-Activated Pathway

The c-Jun N-terminal kinase (JNK) is a member of the mitogen-activated protein kinase (MAPK) family and is activated by cellular stress, including exposure to saturated fatty acids.

-

Palmitic Acid (Pro-Inflammatory): PA induces the phosphorylation and activation of JNK (pJNK)[4]. Activated JNK can contribute to inflammation by activating transcription factors like AP-1 and by promoting apoptosis.

-

Linoleic Acid (Anti-Inflammatory): In co-treatment studies, linoleic acid has been demonstrated to inhibit the activation of JNK that is caused by palmitic acid[4]. This inhibition is a key mechanism by which LA protects hepatocytes from PA-induced inflammation[4].

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Their activation by fatty acid ligands often leads to anti-inflammatory effects. While direct modulation by this compound is unconfirmed, its constituent fatty acids are known PPAR ligands. Palmitoleic acid, a monounsaturated derivative of palmitic acid, is known to exert anti-inflammatory effects through PPARα[5].

The Endocannabinoid System

The endocannabinoid system (ECS) is a lipid signaling network that regulates numerous physiological processes, including inflammation. N-acylethanolamines (NAEs), such as anandamide, are key endocannabinoids. Some fatty acids serve as precursors to NAEs. For example, palmitoylethanolamide (PEA), derived from palmitic acid, is a well-known anti-inflammatory and analgesic lipid mediator[6]. Cetylated fatty acids have been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme that degrades the endocannabinoid 2-AG, which could lead to increased local anti-inflammatory effects[7]. This suggests a potential, though currently speculative, role for this compound or its metabolites in modulating the ECS.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the interplay between palmitic acid and linoleic acid in inflammatory models.

Table 1: Effect of Palmitic Acid (PA) and Linoleic Acid (LA) on Inflammatory Cytokine Production in Hepatocytes

| Treatment Condition | Target Cell Line | Cytokine | Fold Change / Effect | Reference |

|---|---|---|---|---|

| 500 μM PA (9h) | Huh7, HepG2 | IL-8 mRNA & Protein | Significant elevation | [4] |

| 400 μM LA alone | Huh7 | IL-8 mRNA | 5.48-fold increase | [4] |

| 500 μM PA + 400 μM LA | Huh7, HepG2 | IL-8 mRNA & Protein | Significantly suppressed vs. PA alone |[4][8] |

Table 2: Effect of Palmitic Acid (PA) and Linoleic Acid (LA) on Signaling Molecules

| Treatment Condition | Target Cell Line | Signaling Molecule | Effect | Reference |

|---|---|---|---|---|

| 500 μM PA | Huh7 | pJNK | Activation | [4][8] |

| 500 μM PA | Huh7 | IκBα | Reduction | [4][8] |

| 500 μM PA + 400 μM LA | Huh7 | pJNK | Activation inhibited | [4][8] |

| 500 μM PA + 400 μM LA | Huh7 | IκBα | Reduction inhibited | [4][8] |

| 400 μM LA alone | Huh7 | pJNK/IκBα | No influence |[4] |

Experimental Protocols

This section details common methodologies used to investigate the anti-inflammatory effects of fatty acids in vitro.

In Vitro Model: LPS-Stimulated Macrophages

This model is a standard for screening compounds for anti-inflammatory activity. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of TLR4 in macrophages, leading to a robust inflammatory response.

Objective: To determine the effect of a test compound (e.g., this compound, linoleic acid) on the production of pro-inflammatory mediators in LPS-activated macrophages.

Materials:

-

Cell Line: RAW 264.7 (murine macrophages) or THP-1 (human monocytes, differentiated into macrophages with PMA).

-

Reagents: Lipopolysaccharide (LPS) from E. coli, test compound stock solution (dissolved in DMSO or ethanol), serum-free culture medium (e.g., DMEM), PBS.

-

Assay Kits: ELISA kits for TNF-α, IL-6, IL-1β; Griess Reagent for Nitric Oxide (NO) measurement.

Procedure:

-

Cell Culture: Seed RAW 264.7 macrophages in 96-well or 24-well plates and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and wash cells with PBS. Add fresh serum-free medium containing various concentrations of the test compound. Incubate for 1-2 hours. A vehicle control (medium with DMSO) must be included.

-

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plates for a specified period (e.g., 6-24 hours), depending on the mediator being measured.

-

Sample Collection: After incubation, collect the cell culture supernatant for analysis.

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO): Use the Griess assay to measure nitrite (a stable product of NO) in the supernatant.

-

Cytokines (TNF-α, IL-6, IL-1β): Use specific ELISA kits to quantify the concentration of each cytokine in the supernatant according to the manufacturer's protocol.

-

Western Blotting for Signaling Protein Analysis

Objective: To assess the effect of test compounds on the activation (e.g., phosphorylation) or degradation of key signaling proteins like pJNK and IκBα.

Procedure:

-

Cell Lysis: After treatment as described above, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-pJNK, anti-IκBα, anti-β-actin as a loading control).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry analysis is used to quantify the relative protein expression levels.

Conclusion and Future Directions

The anti-inflammatory potential related to this compound is best understood through the antagonistic actions of its constituent fatty acid precursors, palmitic acid and linoleic acid. Palmitic acid acts as a pro-inflammatory stimulus, primarily through the TLR4-NFκB and JNK pathways. Linoleic acid, in contrast, can effectively counteract these effects by inhibiting key nodes in these signaling cascades.

Future research should focus on several key areas:

-

Direct Biological Activity: Studies are needed to synthesize pure this compound and directly assess its anti-inflammatory activity in vitro and in vivo to determine if the esterified form has unique properties compared to its individual components.

-

Metabolic Fate: Investigating the hydrolysis of this compound in biological systems is crucial to understand if its effects are mediated by the parent molecule or by the release of palmityl alcohol and linoleic acid.

-

Broader Pathway Analysis: Exploring the effects of these lipids on other inflammatory pathways, such as the NLRP3 inflammasome and the endocannabinoid system, will provide a more comprehensive understanding of their immunomodulatory roles.

This guide provides a foundational understanding for researchers and drug development professionals interested in the complex role of fatty acids in inflammation and the potential therapeutic applications of their modified forms.

References

- 1. Cetylated Fatty Acids: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 2. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linoleate appears to protect against palmitate-induced inflammation in Huh7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Linoleate appears to protect against palmitate-induced inflammation in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Analysis of Palmityl Linoleate in Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the presence of palmityl linoleate in nature, its biosynthetic origins, and the methodologies for its extraction, identification, and quantification. While the specific discovery of this wax ester is not extensively documented in a singular "discovery" paper, its existence as a natural product has been confirmed. This guide consolidates available scientific information to serve as a valuable resource for researchers in lipidomics and natural product chemistry.

Natural Occurrence of this compound

This compound (hexadecyl (9Z,12Z)-octadeca-9,12-dienoate) is a wax ester formed from the esterification of palmitoyl alcohol (a 16-carbon saturated fatty alcohol) and linoleic acid (an 18-carbon polyunsaturated fatty acid). Its presence in the natural world has been identified in the epidermal lipids of mammals.

Notably, a complex mixture of approximately 120 different wax esters, including this compound, has been identified in the sebum of the greater mouse-eared bat (Myotis myotis).[1] The composition of these cutaneous lipids is thought to play a role in the bat's resistance to the pathogenic fungus Pseudogymnoascus destructans, the causative agent of White-Nose Syndrome (WNS).[1][2] The antifungal properties of certain fatty acids and their esters are an active area of research, suggesting a potential biological significance for compounds like this compound in host defense mechanisms.[2][3]

Quantitative Data Presentation

Table 1: Representative Quantitative Composition of Wax Esters in Jojoba Oil (Simmondsia chinensis)

| Wax Ester Carbon Number | Fatty Acid Moiety | Fatty Alcohol Moiety | Composition (%) |

| C36 | C18:1 (Oleic acid) | C18:1 | Max. 3.0 |

| C38 | C18:1 (Oleic acid) | C20:1 | Max. 10.0 |

| C40 | C20:1 (Gadoleic acid) | C20:1 | 26.0 - 37.0 |

| C42 | C22:1 (Erucic acid) | C20:1 | 44.0 - 56.0 |

| C44 | C22:1 (Erucic acid) | C22:1 | 8.0 - 13.0 |

| C46 | C24:1 (Nervonic acid) | C22:1 | Max. 3.0 |

Data compiled from publicly available specifications for commercial Jojoba Oil and scientific literature.[5][6][7]

Biosynthesis of this compound

The biosynthesis of wax esters like this compound is a two-step enzymatic process that occurs in the endoplasmic reticulum. This pathway involves the reduction of a fatty acyl-CoA to a fatty alcohol, followed by the esterification of the fatty alcohol with another fatty acyl-CoA molecule.

The key enzymes in this pathway are:

-

Fatty Acyl-CoA Reductase (FAR): This enzyme catalyzes the reduction of a fatty acyl-CoA to a fatty alcohol. In the case of this compound synthesis, palmitoyl-CoA is reduced to palmitoyl alcohol.

-

Wax Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT): This enzyme catalyzes the esterification of a fatty alcohol with a fatty acyl-CoA. To form this compound, a wax synthase would utilize palmitoyl alcohol and linoleoyl-CoA as substrates.

Below is a diagram illustrating the biosynthetic pathway leading to this compound.

Experimental Protocols

The identification and quantification of this compound from a natural source involves several key steps: lipid extraction, separation, and analysis.

This protocol is a general method for extracting lipids from animal tissue, such as skin biopsies.

-

Sample Collection and Preparation: Excise the tissue sample and immediately freeze it in liquid nitrogen to halt enzymatic activity. The tissue can be stored at -80°C until extraction.

-

Homogenization: Homogenize the frozen tissue in a chloroform:methanol (2:1, v/v) solution. The ratio of solvent to tissue should be approximately 20:1.

-

Lipid Extraction: Perform a Bligh and Dyer extraction. Add water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:1:0.8. Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Isolation of Lipid Phase: The lower chloroform phase, containing the total lipids, is carefully collected using a Pasteur pipette.

-

Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen to yield the total lipid extract. The extract is then weighed and can be stored in chloroform at -20°C.

-

Column Preparation: Use a silica gel solid-phase extraction cartridge. Condition the cartridge by washing with hexane.

-

Sample Loading: Dissolve the total lipid extract in a small volume of hexane and load it onto the SPE cartridge.

-

Elution of Lipid Classes:

-

Elute hydrocarbons with hexane.

-

Elute wax esters with a mixture of hexane and diethyl ether (e.g., 98:2, v/v).

-

More polar lipids, such as triacylglycerols and free fatty acids, can be eluted with solvents of increasing polarity.

-

-

Fraction Collection and Evaporation: Collect the wax ester fraction and evaporate the solvent under nitrogen.

-

Sample Preparation: The isolated wax ester fraction can be analyzed directly.

-

GC-MS Analysis:

-

Injector: Use a splitless injection at a high temperature (e.g., 300°C).

-

Column: A high-temperature capillary column (e.g., DB-1ht) is suitable for separating high molecular weight wax esters.

-

Oven Program: Start at a moderate temperature (e.g., 150°C) and ramp up to a high final temperature (e.g., 350°C) to elute the wax esters.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. The mass spectra of wax esters typically show a molecular ion peak and characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties, which allows for their identification.[8]

-

-

Quantification: Quantification can be achieved by using an internal standard (a wax ester not present in the sample) and generating a calibration curve. The peak area of this compound is compared to the peak area of the internal standard.

A general workflow for the analysis of wax esters is depicted below.

Conclusion

This compound is a naturally occurring wax ester that has been identified in the epidermal lipids of bats. While its discovery was not a singular event, its presence highlights the vast chemical diversity of natural lipids and their potential ecological and physiological roles. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound and other wax esters from various natural sources. Further research into the quantitative distribution and biological activities of this and other wax esters is warranted to fully understand their significance in biological systems and their potential applications in drug development and other industries.

References

- 1. researchgate.net [researchgate.net]

- 2. The Antifungal Properties of Epidermal Fatty Acid Esters: Insights from White-Nose Syndrome (WNS) in Bats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cir-safety.org [cir-safety.org]

- 5. skinident.world [skinident.world]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Palmityl Linoleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmityl linoleate (also known as cetyl linoleate or hexadecyl linoleate) is a wax ester of significant interest in various scientific and industrial fields, including cosmetics, pharmaceuticals, and material science. It is formed from the esterification of palmitic acid (a saturated C16 fatty acid) and linoleyl alcohol (an unsaturated C18 fatty alcohol), or through the esterification of cetyl alcohol (a C16 fatty alcohol) and linoleic acid (a C18 polyunsaturated fatty acid). This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a discussion of its synthesis and reactivity. Due to the limited availability of direct experimental data for this compound, this guide also incorporates data from closely related wax esters to provide estimated properties, which are clearly indicated.

Chemical Identity

This compound is the ester of hexadecanol and linoleic acid.

-

IUPAC Name: Hexadecyl (9Z,12Z)-octadeca-9,12-dienoate[1]

-

Synonyms: Cetyl linoleate, this compound[1]

-

CAS Number: 20424-31-1[1]

-

Molecular Weight: 504.87 g/mol [2]

Physical Properties

Table 1: Physical Properties of this compound

| Property | Value | Source/Notes |

| Appearance | Clear to pale yellow liquid or waxy solid at room temperature.[3] | The physical state depends on purity and ambient temperature. |

| Melting Point | 30-40 °C (estimated) | Based on data for cetyl linoleate.[3] |

| Boiling Point | Not available | High molecular weight suggests a very high boiling point, likely requiring vacuum distillation to prevent decomposition. |

| Density | Approximately 0.87 g/cm³ (estimated) | Based on data for cetyl linoleate.[3] |

| Solubility | Soluble in organic solvents such as ethanol and chloroform; poorly soluble in water.[3] | |

| Refractive Index | Not available |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by its ester functional group and the two double bonds in the linoleic acid chain.

-

Oxidation: The allylic protons in the linoleate chain are susceptible to oxidation, especially when exposed to air, light, and metal catalysts like iron or copper. This can lead to the formation of hydroperoxides and other degradation products.[3]

-

Hydrolysis: The ester bond can be cleaved through hydrolysis, either under acidic or basic conditions, to yield hexadecanol and linoleic acid.[3]

-

Transesterification: this compound can undergo transesterification with other alcohols or acids in the presence of a catalyst to form different esters.[3]

-

Hydrogenation: The double bonds in the linoleate portion can be hydrogenated in the presence of a suitable catalyst (e.g., palladium on carbon) to form the saturated ester, palmityl stearate.

Experimental Protocols

Accurate characterization and quantification of this compound require specific analytical techniques. The following are detailed protocols for the analysis of wax esters, which are directly applicable to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable wax esters. High-temperature GC methods are necessary for the analysis of intact wax esters like this compound.

Table 2: GC-MS Experimental Protocol for Wax Ester Analysis

| Parameter | Description |

| Sample Preparation | Dissolve the sample in an appropriate organic solvent (e.g., hexane, toluene, or ethanol) to a final concentration of 0.1–1.0 mg/mL.[4] |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with a 7010B Triple Quadrupole GC/MS).[3] |

| Column | A high-temperature capillary column is required, such as a DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).[3][4] |

| Injector | Splitless injection is often preferred for trace analysis. Injector temperature should be high enough to ensure volatilization without degradation (e.g., 390°C).[4] |

| Oven Temperature Program | A temperature gradient is used to separate compounds with different boiling points. A typical program could be: initial temperature of 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min and hold for 6 minutes.[4] |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV.[3] |

| Scan Range | m/z 50-850.[3] |

| Ion Source Temperature | 230°C.[3] |

| Transfer Line Temperature | 310°C.[3] |

| Calibration | Prepare a series of calibration standards of a representative wax ester (e.g., behenyl stearate) in the concentration range of interest. Generate a calibration curve by plotting the peak area against the concentration.[3] |

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the analysis of a broad range of wax esters, including those that are thermally labile or have high molecular weights.

Table 3: HPLC Experimental Protocol for Wax Ester Analysis

| Parameter | Description |

| Sample Preparation | Dissolve the sample in a suitable organic solvent. Minimal sample preparation is typically required. |

| Instrumentation | High-Performance Liquid Chromatograph coupled with a suitable detector. |

| Column | A C30 reverse-phase column is effective for separating wax esters up to C60.[5][6] |

| Mobile Phase | A gradient of methanol and chloroform is commonly used.[5][6] |

| Detector | An Evaporative Light Scattering Detector (ELSD) is suitable for detecting all types of wax components, while Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is useful for identification.[5][6] |

| Flow Rate | Typically around 1 mL/min. |

| Column Temperature | Maintained at a constant temperature (e.g., 30°C). |

Synthesis

This compound is typically synthesized via the esterification of an alcohol and a carboxylic acid.

Enzymatic Synthesis

Enzymatic synthesis using lipases is a common and environmentally friendly method for producing wax esters.

Caption: Enzymatic synthesis of this compound.

This process typically involves reacting hexadecanol and linoleic acid in the presence of an immobilized lipase catalyst, such as Candida antarctica lipase B (Novozym 435). The reaction is often carried out in a solvent-free system or in an organic solvent, and water is removed to drive the equilibrium towards product formation.

Signaling Pathways and Biological Relevance

While specific signaling pathways directly involving this compound are not well-documented, its constituent parts, palmitic acid and linoleic acid, are known to be involved in numerous biological processes. Linoleic acid is an essential fatty acid and a precursor for the synthesis of arachidonic acid and various eicosanoids, which are involved in inflammation and cell signaling. Palmitic acid is a common saturated fatty acid involved in cellular membrane structure and energy metabolism. As an emollient in topical formulations, cetyl linoleate can enhance skin hydration and barrier function, with the linoleic acid component potentially contributing to ceramide synthesis.[3]

Conclusion

This compound is a wax ester with properties that make it valuable in various applications. While a complete experimental dataset for all its physical and chemical properties is not yet available, this guide provides a thorough compilation of existing knowledge and reliable analytical methodologies. The provided protocols for GC-MS and HPLC analysis offer robust frameworks for the characterization and quantification of this compound. Further research to determine the precise experimental values for properties such as boiling point and refractive index, as well as detailed spectroscopic characterization, would be beneficial for its broader application in research and development.

References

- 1. bch.ro [bch.ro]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Buy Cetyl linoleate (EVT-3186453) | 20424-31-1 [evitachem.com]

- 4. Cetyl Oleate | C34H66O2 | CID 5377655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl linoleate | C19H34O2 | CID 5284421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Dual-Faceted Role of Palmityl Linoleate in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmityl linoleate, a wax ester composed of the saturated fatty acid palmitic acid and the polyunsaturated fatty acid linoleic acid, is not currently recognized as a direct signaling molecule within cellular pathways. However, its biological significance likely resides in its metabolic fate, whereupon hydrolysis yields its constituent fatty acids, both of which are potent modulators of a multitude of cellular signaling cascades. This technical guide provides an in-depth exploration of the cellular signaling roles of palmitic acid and linoleic acid, offering a framework for understanding the potential downstream effects of this compound. We present quantitative data on their cellular effects, detailed experimental protocols for their study, and visual representations of the key signaling pathways they influence.

Introduction: The Indirect Signaling Role of this compound

Wax esters, such as this compound, are primarily known for their roles in energy storage and as protective hydrophobic barriers in various organisms. Direct evidence for palmityl linoleoleate acting as a signaling molecule is currently lacking in scientific literature. It is hypothesized that upon cellular uptake, this compound is hydrolyzed by esterases into palmitic acid and linoleic acid. These free fatty acids are then able to engage with and modulate a wide array of intracellular signaling pathways, thereby mediating the biological effects attributable to the parent ester.

This guide will, therefore, focus on the well-documented signaling activities of palmitic acid and linoleic acid as a proxy for understanding the potential cellular impact of this compound.

Cellular Uptake and Metabolism

The initial step for this compound to exert any biological effect is its uptake and subsequent metabolism. While specific transporters for wax esters are not well-characterized, it is presumed that they can be taken up by cells, possibly through endocytic pathways or after extracellular hydrolysis. Intracellularly, lipases and esterases would be responsible for cleaving the ester bond, releasing palmitic acid and linoleic acid into the cytoplasm. These fatty acids can then be activated to their acyl-CoA derivatives and enter various metabolic and signaling pathways.

Palmitic Acid: A Pro-Inflammatory and Pro-Apoptotic Signaling Hub

Palmitic acid, a 16-carbon saturated fatty acid, is generally considered to have pro-inflammatory and pro-apoptotic effects, particularly at elevated concentrations. It influences a number of key signaling pathways:

-

Toll-Like Receptor 4 (TLR4) Signaling: Palmitic acid can directly bind to the TLR4 accessory protein MD2, leading to the activation of TLR4 signaling.[1] This triggers a downstream cascade involving MyD88, leading to the activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

-

Endoplasmic Reticulum (ER) Stress: An excess of palmitic acid can induce ER stress by disrupting ER homeostasis.[2] This leads to the activation of the unfolded protein response (UPR), characterized by the increased expression of proteins like GRP78 and CHOP, and the splicing of XBP-1 mRNA.[2] Prolonged ER stress can ultimately lead to apoptosis.

-

Inhibition of Insulin Signaling: Palmitic acid is a well-known inducer of insulin resistance. It can lead to the accumulation of diacylglycerol (DAG), which activates protein kinase C (PKC). PKC can then phosphorylate the insulin receptor substrate-1 (IRS-1) at inhibitory serine residues, impairing downstream insulin signaling through the PI3K/Akt pathway.[1]

-

JNK and p38 MAPK Activation: Palmitic acid can activate stress-activated protein kinases such as JNK and p38 MAPK.[3] Activation of these pathways contributes to both inflammatory responses and apoptosis.

-

Ceramide Synthesis: Palmitate is a precursor for the de novo synthesis of ceramides, which are bioactive lipids that can promote apoptosis.[4]

Linoleic Acid: A Modulator with Diverse and Context-Dependent Roles

Linoleic acid, an 18-carbon omega-6 polyunsaturated fatty acid, has more complex and often context-dependent roles in cellular signaling. It can have both pro- and anti-inflammatory effects and can counteract some of the detrimental effects of palmitic acid.

-

G-Protein Coupled Receptor 40 (GPR40/FFAR1) Activation: Linoleic acid is an agonist for GPR40, a G-protein coupled receptor expressed in pancreatic β-cells and other tissues. Activation of GPR40 can lead to an increase in intracellular calcium and stimulate insulin secretion.

-

Modulation of Inflammatory Pathways: The role of linoleic acid in inflammation is complex. It can be metabolized to arachidonic acid, a precursor for pro-inflammatory eicosanoids. However, some studies suggest that linoleic acid can also have anti-inflammatory effects by inhibiting NF-κB activation and reducing the production of pro-inflammatory cytokines, often in direct opposition to the effects of palmitate.

-

Counteracting Palmitate-Induced Effects: Co-treatment of cells with linoleic acid can often attenuate the detrimental effects of palmitic acid, such as ER stress and apoptosis.[2] The precise mechanisms for this protective effect are still under investigation but may involve the partitioning of palmitate into less harmful lipid species like triglycerides.

Quantitative Data on Cellular Effects

The following tables summarize quantitative data from various studies on the effects of palmitic acid and linoleic acid on cellular processes.

Table 1: Effects of Palmitic Acid on Cellular Signaling and Viability

| Cell Type | Palmitic Acid Concentration | Duration of Treatment | Observed Effect | Reference |

| 3T3-L1 Preadipocytes | 500 µM | 16 hours | Increased apoptosis, increased CHOP and GRP78 expression | [2] |

| L6 Myotubes | 0.75 mM | 24 hours | Increased mtROS production, decreased cell viability | [4] |

| Human Myotubes | 0.5 mM | 12 hours | Reduced insulin-stimulated Akt phosphorylation | [3] |

| MIN6 β-cells | 0.5 mM | 48 hours | 2.5-fold increase in ATF3 mRNA expression |

Table 2: Effects of Linoleic Acid on Cellular Signaling

| Cell Type | Linoleic Acid Concentration | Duration of Treatment | Observed Effect | Reference |

| 3T3-L1 Preadipocytes | 500 µM (co-treatment with palmitate) | 16 hours | Attenuated palmitate-induced apoptosis | [2] |

| Caco-2 cells | 1.0 mM | 24 hours | 41% of synthesized triglycerides secreted as lipoproteins |

Experimental Protocols

Preparation of Fatty Acid Solutions for Cell Culture

Objective: To prepare sterile, BSA-conjugated fatty acid solutions for treating cultured cells.

Materials:

-

Palmitic acid (sodium salt)

-

Linoleic acid

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Ethanol

-

Sterile PBS

-

Sterile cell culture medium

-

0.22 µm sterile filter

Procedure:

-

Prepare a 100 mM stock solution of sodium palmitate in sterile water by heating at 70°C.

-

Prepare a 100 mM stock solution of linoleic acid in 100% ethanol.

-

Prepare a 10% (w/v) BSA solution in sterile PBS and warm to 37°C.

-

To prepare a 5 mM fatty acid-BSA complex, slowly add the fatty acid stock solution to the warm BSA solution while stirring gently. For example, to make 10 mL of a 5 mM palmitate-BSA solution, add 0.5 mL of the 100 mM sodium palmitate stock to 9.5 mL of the 10% BSA solution.

-

Incubate the solution at 37°C for 1 hour with gentle agitation to allow for complexation.

-

Sterile filter the final fatty acid-BSA complex solution using a 0.22 µm filter.

-

The final solution can be diluted in cell culture medium to the desired working concentration.

Western Blot Analysis of Signaling Protein Phosphorylation

Objective: To assess the activation of signaling pathways by measuring the phosphorylation of key proteins (e.g., Akt, JNK).

Materials:

-

Cells treated with fatty acids

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-JNK, anti-total-JNK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the changes in the expression of target genes (e.g., inflammatory cytokines, ER stress markers) in response to fatty acid treatment.

Materials:

-

Cells treated with fatty acids

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes and a housekeeping gene

-

SYBR Green qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from the treated cells using a commercial kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by palmitic acid and linoleic acid.

Caption: Key signaling pathways activated by palmitic acid.

Caption: Signaling pathways modulated by linoleic acid.

Conclusion and Future Directions

While this compound itself is not a recognized signaling molecule, its constituent fatty acids, palmitic acid and linoleic acid, are potent regulators of a wide range of cellular signaling pathways. Palmitic acid generally promotes pro-inflammatory and pro-apoptotic responses, while linoleic acid exhibits more varied and often protective effects, capable of counteracting the detrimental actions of palmitic acid.

Future research should focus on several key areas:

-

Direct Cellular Effects of this compound: Studies are needed to determine if this compound has any biological activity independent of its hydrolysis into free fatty acids.

-

Hydrolysis and Bioavailability: The kinetics of this compound uptake, intracellular hydrolysis, and the subsequent availability of palmitic and linoleic acid need to be quantified.

-

Therapeutic Potential: A deeper understanding of the interplay between these fatty acids in signaling could open new avenues for therapeutic interventions in metabolic and inflammatory diseases.